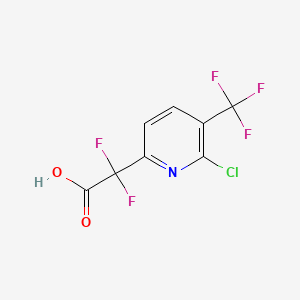![molecular formula C16H27NO2 B13462882 tert-butyl N-{3-cyclohexylbicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B13462882.png)
tert-butyl N-{3-cyclohexylbicyclo[1.1.1]pentan-1-yl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-{3-cyclohexylbicyclo[1.1.1]pentan-1-yl}carbamate: is a complex organic compound that belongs to the class of carbamates. This compound is characterized by its unique bicyclo[1.1.1]pentane core, which is known for its rigidity and three-dimensional structure. The presence of a cyclohexyl group further enhances its structural complexity and potential for diverse chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{3-cyclohexylbicyclo[1.1.1]pentan-1-yl}carbamate typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of a bicyclo[1.1.1]pentane derivative with a cyclohexylamine derivative under controlled conditions. The reaction is often facilitated by the use of a suitable catalyst and solvent to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve efficient and sustainable production.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-{3-cyclohexylbicyclo[1.1.1]pentan-1-yl}carbamate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
tert-Butyl N-{3-cyclohexylbicyclo[1.1.1]pentan-1-yl}carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl N-{3-cyclohexylbicyclo[1.1.1]pentan-1-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl N-{3-aminobicyclo[1.1.1]pentan-1-yl}carbamate
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- tert-Butyl (3-(cyanomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate
Uniqueness
The uniqueness of tert-butyl N-{3-cyclohexylbicyclo[1.1.1]pentan-1-yl}carbamate lies in its structural features, such as the cyclohexyl group and the bicyclo[1.1.1]pentane core. These features confer distinct chemical reactivity and potential for diverse applications compared to similar compounds.
Propriétés
Formule moléculaire |
C16H27NO2 |
|---|---|
Poids moléculaire |
265.39 g/mol |
Nom IUPAC |
tert-butyl N-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)carbamate |
InChI |
InChI=1S/C16H27NO2/c1-14(2,3)19-13(18)17-16-9-15(10-16,11-16)12-7-5-4-6-8-12/h12H,4-11H2,1-3H3,(H,17,18) |
Clé InChI |
CZWFUXBZAONZIQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC12CC(C1)(C2)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 1-(hydroxymethyl)-5-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13462817.png)
![1-[5-Chloro-2-(difluoromethyl)phenyl]ethan-1-one](/img/structure/B13462821.png)


![(2S)-2-amino-3-[3-(fluorosulfonyl)phenyl]propanoic acid hydrochloride](/img/structure/B13462837.png)


![3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride](/img/structure/B13462867.png)


![[3-(Difluoromethyl)oxolan-3-yl]methanethiol](/img/structure/B13462884.png)

